Cannabipiperidiethanone

Vue d'ensemble

Description

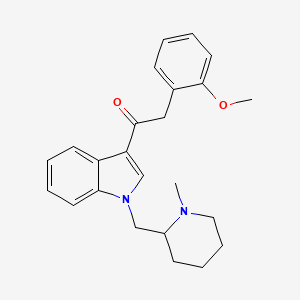

Il a été identifié comme un ingrédient des mélanges de cannabis synthétique « à base de plantes » vendus au Japon, aux côtés d’autres cannabinoïdes synthétiques tels que le JWH-122 et le JWH-081 . Ce composé est un membre de la classe des 3-phénylacétylindoles et agit comme un agoniste des récepteurs cannabinoïdes de type 1 (CB1) et de type 2 (CB2) .

Applications De Recherche Scientifique

Cannabipiperidiethanone has several scientific research applications:

Mécanisme D'action

La cannabipiperidiethanone exerce ses effets en se liant aux récepteurs CB1 et CB2 dans l’organisme. Ces récepteurs font partie du système endocannabinoïde, qui joue un rôle dans la régulation de divers processus physiologiques tels que la douleur, l’humeur et l’appétit . La liaison de la this compound à ces récepteurs active les voies de signalisation intracellulaires, ce qui entraîne ses effets psychoactifs et physiologiques .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Cannabipiperidiethanone interacts with the CB1 and CB2 receptors, with an IC50 of 591 nM at CB1 and 968 nM at CB2 . This suggests that it may have a role in biochemical reactions involving these receptors. Detailed information about the specific enzymes, proteins, and other biomolecules it interacts with is currently limited.

Cellular Effects

As a synthetic cannabinoid, it is likely to influence cell function by modulating signaling pathways, gene expression, and cellular metabolism via its interactions with the CB1 and CB2 receptors

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the CB1 and CB2 receptors This can lead to changes in gene expression and cellular signaling

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. It is known to interact with the CB1 and CB2 receptors

Méthodes De Préparation

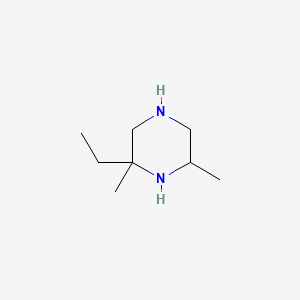

Voies de synthèse et conditions de réaction : La synthèse de la cannabipiperidiethanone implique la réaction de l’acide 2-méthoxyphénylacétique avec le 1-(N-méthylpipéridin-2-ylméthyl)indole dans des conditions spécifiques. La réaction nécessite généralement l’utilisation d’un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) et d’un catalyseur tel que la 4-diméthylaminopyridine (DMAP) pour faciliter la formation de la liaison amide .

Méthodes de production industrielle : La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réacteurs automatisés et un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : La cannabipiperidiethanone subit diverses réactions chimiques, notamment :

Oxydation : Le groupe méthoxy peut être oxydé pour former un groupe hydroxyle.

Réduction : Le groupe carbonyle peut être réduit pour former un alcool.

Substitution : Le groupe méthoxy peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.

Réduction : Des réactifs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.

Principaux produits :

Oxydation : Formation de dérivés hydroxylés.

Réduction : Formation de dérivés alcooliques.

Substitution : Formation de divers dérivés substitués en fonction des réactifs utilisés.

4. Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

La cannabipiperidiethanone est structurellement similaire à d’autres cannabinoïdes synthétiques tels que le JWH-250 et l’AM-1220 . Elle possède des affinités de liaison uniques pour les récepteurs CB1 et CB2, ce qui la rend moins puissante que le JWH-250, mais plus sélective pour ces récepteurs . Parmi les autres composés similaires, citons :

- JWH-122

- JWH-081

- AM-1248

- AM-2233

- RCS-8

Ces composés partagent des structures et des mécanismes d’action similaires, mais diffèrent par leurs affinités de liaison et leurs effets physiologiques.

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)-1-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O2/c1-25-14-8-7-10-19(25)16-26-17-21(20-11-4-5-12-22(20)26)23(27)15-18-9-3-6-13-24(18)28-2/h3-6,9,11-13,17,19H,7-8,10,14-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSBNWAHEDVQJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)CC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90705471 | |

| Record name | 2-(2-Methoxyphenyl)-1-(1-((1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345970-43-5 | |

| Record name | 2-(2-Methoxyphenyl)-1-[1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345970-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabipiperidiethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345970435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methoxyphenyl)-1-(1-((1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIPIPERIDIETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G66388U44D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Cannabipiperidiethanone and how was it discovered?

A1: this compound is a new synthetic cannabinoid identified as an adulterant in a herbal product being illegally distributed in Japan []. Its discovery stemmed from analyzing the herbal product using various techniques like GC-MS, LC-MS, high-resolution MS, and NMR [].

Q2: What is the chemical structure of this compound and how does it relate to other synthetic cannabinoids?

A2: this compound's molecular formula is C₂₄H₂₉N₂O₂, and its protonated molecular ion peak was observed at m/z 377.2233 [M+H]⁺ through accurate mass spectrometry []. The complete chemical name, elucidated through mass spectrometry and NMR, is 2-(2-methoxyphenyl)-1-{1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl}ethanone []. Interestingly, its structure combines elements from two known synthetic cannabinoids: JWH-250 and AM-2233 []. The phenylacetyl indole moiety resembles JWH-250, while the N-methylpiperidin-2-yl-methyl group is similar to AM-2233 [].

Q3: Does this compound interact with cannabinoid receptors, and if so, how does its affinity compare to other synthetic cannabinoids?

A3: Yes, this compound demonstrates an affinity for both cannabinoid CB₁ and CB₂ receptors []. Its binding affinity was determined through a binding assay, revealing IC₅₀ values of 591 nM for CB₁ and 968 nM for CB₂ []. Notably, these affinities are lower than those of JWH-250, indicating a weaker binding interaction with the receptors [].

Q4: What are the implications of this compound being present in commercially available products?

A4: The presence of this compound in a readily available herbal product raises significant concerns due to its unknown pharmacological profile and potential health risks []. Because it is a newly identified compound, further research is crucial to understand its effects on the human body and potential long-term consequences of exposure []. This discovery underscores the need for stricter regulations and monitoring of unregulated substances to protect public health.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584138.png)